Cas no 68776-45-4 (2-hydroxyalantolactone)

2-hydroxyalantolactone structure
2-hydroxyalantolactone structure
Product Name:2-hydroxyalantolactone
Numero CAS:68776-45-4
MF:C15H20O3
MW:248.317504882813
CID:972025
PubChem ID:4039117
Update Time:2025-04-19

2-hydroxyalantolactone Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-hydroxyalantolactone
    • NCGC00179964-01
    • 2Alpha-Hydroxyantolactone
    • MEGxp0_001639
    • CHEBI:190859
    • 7-Hydroxy-5,8a-dimethyl-3-methylidene-3a,5,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(3H)-one
    • AKOS040734515
    • 68776-45-4
    • ACon1_001960
    • CHEMBL486020
    • NCGC00179964-02
    • (3aR,5S,7S,8aR,9aR)-7-hydroxy-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[][1]benzouran-2-one
    • 2alpha-Hydroxyalantolactone
    • (3aR-(3aalpha,5beta,7alpha,8abeta,9aalpha))-3a,5,6,7,8,8a,9,9a-Octahydro-7-hydroxy-5,8a-dimethyl-3-methylenenaphtho(2,3-b)furan-2(3H)-one
    • DTXSID50988485
    • Naphtho(2,3-b)furan-2(3H)-one, 3a,5,6,7,8,8a,9,9a-octahydro-7-hydroxy-5,8a-dimethyl-3-methylene-, (3aR-(3aalpha,5beta,7alpha,8abeta,9aalpha))-
    • (3aR,5S,7S,8aR,9aR)-7-hydroxy-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one
    • 7-hydroxy-5,8a-dimethyl-3-methylidene-2H,3H,3aH,5H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one
    • 2a-Hydroxyalantolactone
    • 2alpha-Hydroxy alantolactone
    • Inchi: 1S/C15H20O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h5,8,10-11,13,16H,2,4,6-7H2,1,3H3/t8-,10-,11+,13+,15+/m0/s1
    • Chiave InChI: FZSKLHDEGWSLTB-ATYMOLOSSA-N
    • Sorrisi: O1C(C(=C)[C@H]2C=C3[C@@H](C)C[C@@H](C[C@]3(C)C[C@@H]12)O)=O

Proprietà calcolate

  • Massa esatta: 248.1413
  • Massa monoisotopica: 248.14124450g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 0
  • Complessità: 451
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 5
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 46.5Ų

Proprietà sperimentali

  • PSA: 46.53
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD